Bicyclo[3.2.1]octane (CAS 6221-55-2) is a bridged bicyclic hydrocarbon (C8H14, MW: 110.20 g/mol) widely procured as a rigid three-dimensional scaffold for advanced organic synthesis and medicinal chemistry. Characterized by a seven-membered ring constrained by a one-carbon bridge, it possesses a baseline lipophilicity (LogP ~3.5) and a melting point of 133–134 °C [1]. Unlike planar aromatic rings or highly flexible aliphatic chains, this compound provides a specific spatial vector projection, making it a critical precursor for synthesizing bioisosteres, complex natural product analogs (such as ent-kaurene diterpenoids), and specialized structural additives [2].
Generic substitution with simple monocyclic alkanes (like cyclooctane) or alternative bridged isomers (like bicyclo[2.2.2]octane) frequently fails due to critical differences in 3D geometry and phase behavior. Cyclooctane is highly flexible, lacking the rigid conformational lock required for targeted receptor binding or structural integrity in materials [1]. Conversely, bicyclo[2.2.2]octane is highly symmetrical with 180° bridgehead angles, resulting in a significantly higher melting point (168–170 °C) and poorer solubility [2]. The specific ~150° bridgehead angle of bicyclo[3.2.1]octane breaks this extreme symmetry, offering a highly processable balance of structural rigidity, lower strain energy, and enhanced solubility in liquid-phase formulations [3].
Among C8H14 bicyclic isomers, bicyclo[3.2.1]octane represents the global energy minimum. Computational and thermodynamic evaluations establish it as the most stable isomer (relative energy = 0 kcal/mol), outperforming the symmetrical bicyclo[2.2.2]octane (+0.70 kcal/mol) and highly strained fused systems like cis-bicyclo[4.2.0]octane (+19.84 kcal/mol) [1]. This minimized strain energy ensures that the [3.2.1] scaffold remains intact without undergoing unwanted ring-opening or rearrangements during high-temperature catalytic functionalization [2].
| Evidence Dimension | Relative Enthalpy of Formation (Strain Energy) |
| Target Compound Data | 0 kcal/mol (Baseline most stable) |
| Comparator Or Baseline | Bicyclo[2.2.2]octane (+0.70 kcal/mol); cis-bicyclo[4.2.0]octane (+19.84 kcal/mol) |
| Quantified Difference | 0.70 to 19.84 kcal/mol lower strain energy |
| Conditions | Ab initio computational modeling of enthalpy of formation |
Procuring the lowest-strain isomer guarantees a highly stable, non-reactive hydrocarbon core that resists thermal degradation during aggressive downstream synthesis.
The molecular symmetry of bicyclic scaffolds directly dictates their phase behavior and processability. Bicyclo[3.2.1]octane exhibits a melting point of 133–134 °C, which is substantially lower than the 168–170 °C melting point of the highly symmetrical bicyclo[2.2.2]octane[1]. This ~35 °C reduction is attributed to the ~150° angle of the functional groups on the bridgehead carbons in the [3.2.1] system, compared to the 180° linear alignment in the [2.2.2] system, which disrupts crystal lattice packing[2].
| Evidence Dimension | Normal Melting Point |
| Target Compound Data | 133–134 °C |
| Comparator Or Baseline | Bicyclo[2.2.2]octane (168–170 °C) |
| Quantified Difference | ~35 °C reduction in melting point |
| Conditions | Standard atmospheric pressure phase transition |
The lower melting point and reduced crystal lattice energy significantly improve the compound's solubility and handling in liquid-phase reactions and polymer formulations.
In medicinal chemistry, the bicyclo[3.2.1]octane framework is utilized to overcome the metabolic liabilities of flat aromatic rings or unbridged sugar moieties. In the development of SGLT-2 inhibitors, replacing standard unbridged O-glucoside or C-aryl glucoside motifs with a dioxa-bicyclo[3.2.1]octane (bridged ketal) ring system measurably improved the pharmacokinetic profile [1]. The rigid 3D structure increased the metabolic half-life and reduced clearance rates, enabling the successful progression of clinical candidates (e.g., PF-04971729) with robust in vivo efficacy [2].
| Evidence Dimension | Metabolic Stability / Half-life extension |
| Target Compound Data | Bicyclo[3.2.1]octane-based SGLT-2 inhibitors |
| Comparator Or Baseline | Unbridged C-aryl glucosides |
| Quantified Difference | Extended half-life (t1/2) and reduced clearance via steric shielding |
| Conditions | Preclinical pharmacokinetic evaluation in vivo |
Buyers synthesizing novel therapeutics can leverage this specific bridged scaffold to protect vulnerable sites from enzymatic cleavage and reduce required clinical dosing.
Ideal for use as a 3D bioisostere to replace phenyl rings or tert-butyl groups, leveraging its specific spatial vectors and metabolic stability to improve the PK/PD profiles of clinical candidates [1].
Serves as the foundational building block for constructing bridged ketal systems (such as dioxa-bicyclo[3.2.1]octanes) that exhibit quantifiably higher resistance to enzymatic cleavage compared to traditional unbridged glucosides[2].
Procured as a rigid structural additive where its lowest-in-class strain energy and optimal melting point (133–134 °C) provide thermal stability without the intractable processing issues of highly symmetric analogs [3].